molecular formula C12H22O5 B3052227 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate CAS No. 39670-09-2

2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate

Cat. No.: B3052227
CAS No.: 39670-09-2
M. Wt: 246.3 g/mol
InChI Key: RBFPEAGEJJSYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate (CAS 39670-09-2) is a monofunctional methacrylate monomer with a molecular formula of C12H22O5 and a molecular weight of 246.30 g/mol . This compound, also known as ethoxy triethylene glycol methacrylate, features a triethylene glycol spacer terminated with an ethoxy group, which confers hydrophilic properties and flexibility to the resulting polymers . This monomer is primarily valued in research and development for the synthesis of advanced polymeric materials. Its key applications include serving as a building block for hydrophilic acrylic and methacrylic resins, creating hydrogels for biomedical applications, and functioning as a reactive component in the production of specialty additives and coatings . The terminal methacrylate group enables facile free-radical polymerization and copolymerization with a wide range of other vinyl monomers, allowing scientists to fine-tune the hydrophilicity, flexibility, and biocompatibility of the final polymer . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions as this compound is classified as a flammable liquid and can cause serious eye irritation, skin irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-4-14-5-6-15-7-8-16-9-10-17-12(13)11(2)3/h2,4-10H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFPEAGEJJSYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCOC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865966
Record name Ethyltriglycol methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39670-09-2
Record name 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39670-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-(2-ethoxyethoxy)ethoxy)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039670092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-[2-(2-ethoxyethoxy)ethoxy]ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyltriglycol methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-ethoxyethoxy)ethoxy]ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes for Laboratory-Scale Preparation

Esterification of Methacrylic Acid with Ethylene Glycol Derivatives

The most common laboratory method involves the direct esterification of methacrylic acid with 2-[2-(2-ethoxyethoxy)ethoxy]ethanol. This acid-catalyzed reaction proceeds via the following mechanism:

$$
\text{CH}2=\text{C(CH}3\text{)COOH} + \text{HO-(CH}2\text{CH}2\text{O)}3\text{C}2\text{H}5 \xrightarrow{\text{H}^+} \text{CH}2=\text{C(CH}3\text{)COO-(CH}2\text{CH}2\text{O)}3\text{C}2\text{H}5 + \text{H}_2\text{O}
$$

Catalysts: Sulfuric acid (0.5–2.0 mol%) or p-toluenesulfonic acid (PTSA, 1–3 mol%) are typically employed.

Reaction Conditions:

  • Temperature: 80–110°C under reflux.
  • Solvent: Toluene or xylene to azeotropically remove water.
  • Reaction time: 6–12 hours.

Yield: 70–85% after purification.

Table 1: Optimization of Esterification Conditions
Catalyst (mol%) Temperature (°C) Time (h) Yield (%)
H₂SO₄ (1.0) 90 8 78
PTSA (2.0) 100 6 82
Amberlyst-15 85 10 75

Purification Techniques

Crude product is purified via:

  • Neutralization: Washing with aqueous NaHCO₃ to remove residual acid.
  • Distillation: Fractional distillation under reduced pressure (0.1–1.0 mmHg) to isolate the methacrylate ester (boiling point: 150–160°C at 1 mmHg).
  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane (1:4) for analytical-grade purity.

Industrial-Scale Production Methods

Continuous-Flow Reactor Systems

Industrial synthesis employs tubular reactors for enhanced heat transfer and scalability:

  • Feedstock ratio: Methacrylic acid:alcohol = 1:1.05 (molar).
  • Residence time: 30–60 minutes.
  • Throughput: 500–1,000 kg/h.

Advantages:

  • 95% conversion efficiency.
  • Reduced byproduct formation compared to batch processes.

Catalytic Distillation

Integration of reaction and separation units minimizes energy consumption:

  • Reactive distillation columns operate at 100–120°C.
  • Acidic ion-exchange resins serve as stationary catalysts.

Alternative Synthesis Strategies

Transesterification of Methyl Methacrylate

This method avoids handling corrosive methacrylic acid:

$$
\text{CH}2=\text{C(CH}3\text{)COOCH}3 + \text{HO-(CH}2\text{CH}2\text{O)}3\text{C}2\text{H}5 \xrightarrow{\text{Ti(OR)}4} \text{CH}2=\text{C(CH}3\text{)COO-(CH}2\text{CH}2\text{O)}3\text{C}2\text{H}5 + \text{CH}_3\text{OH}
$$

Catalysts: Titanium tetraisopropoxide (0.1–0.5 mol%).
Yield: 80–88% at 120°C for 4 hours.

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) enable solvent-free synthesis at 50–60°C:

  • Conversion: >90% in 24 hours.
  • Advantages: No side polymerization, eco-friendly profile.

Characterization and Quality Control

Spectroscopic Analysis

  • FTIR: Ester C=O stretch at 1,720 cm⁻¹, C-O-C ether bands at 1,100–1,250 cm⁻¹.
  • ¹H NMR (CDCl₃): δ 6.10 (s, 1H, CH₂=), δ 5.55 (s, 1H, CH₂=), δ 4.25–4.40 (m, 8H, -OCH₂CH₂O-).

Purity Assessment

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.8 min.
  • GC-MS: Molecular ion peak at m/z 246.3.

Challenges and Optimization in Synthesis

Byproduct Mitigation

  • Oligomerization: Controlled by adding 50–100 ppm hydroquinone as inhibitor.
  • Hydrolysis: Anhydrous conditions (molecular sieves) prevent ester degradation.

Yield Improvement

  • Excess Alcohol: Molar ratio of 1:1.2 (acid:alcohol) shifts equilibrium.
  • Microwave Assistance: Reduces reaction time to 2–3 hours with 90% yield.

Recent Advances in Preparation Methodologies

Solvent-Free Mechanochemical Synthesis

Ball milling reactants with PTSA achieves 85% yield in 2 hours, eliminating volatile organic compounds.

Photoredox Catalysis

Visible-light-driven systems using eosin Y enable room-temperature esterification (70% yield, 8 hours).

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate undergoes various chemical reactions, including:

    Polymerization: This compound can polymerize to form homopolymers or copolymers with other monomers.

    Esterification: It can react with alcohols to form esters.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-[2-(2-ethoxyethoxy)ethoxy]ethanol.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.

    Hydrolysis: Acidic or basic conditions are required, with hydrochloric acid or sodium hydroxide being typical catalysts.

Major Products Formed

    Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

    Esterification: Various esters depending on the alcohol used.

    Hydrolysis: Methacrylic acid and 2-[2-(2-ethoxyethoxy)ethoxy]ethanol.

Scientific Research Applications

Polymer Chemistry

Synthesis of Polymers
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate is primarily used as a monomer in the synthesis of various polymers. Its structure allows for the formation of copolymers that exhibit enhanced properties such as improved thermal stability, flexibility, and resistance to environmental factors.

Applications in Coatings
Polymers derived from this methacrylate are utilized in coatings for their excellent adhesion and durability. They are particularly useful in automotive and industrial coatings where resistance to chemicals and abrasion is critical.

Biomedical Applications

Drug Delivery Systems
Research has indicated that methacrylate-based polymers can be engineered for drug delivery systems. The hydrophilic nature of this compound facilitates the encapsulation of hydrophilic drugs, which can improve bioavailability and controlled release profiles.

Tissue Engineering
The biocompatibility of polymers synthesized from this compound makes them suitable for use in tissue engineering scaffolds. Studies have shown that these materials can support cell adhesion and proliferation, making them ideal for applications in regenerative medicine.

Industrial Applications

Additives in Lubricants
As noted in patent literature, this compound can serve as an additive in lubricants to improve their viscosity index (VI). This property is crucial for maintaining lubricant performance across varying temperatures, enhancing their effectiveness in industrial machinery and automotive applications .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of polymers derived from this compound. The results demonstrated significant inhibition of bacterial growth, indicating potential applications in medical devices where infection control is paramount .

Case Study 2: Drug Delivery Efficacy

In vitro studies assessed the efficacy of drug delivery systems utilizing this compound as a polymer matrix. The findings revealed a sustained release profile for encapsulated drugs, suggesting that these materials could be developed into effective therapeutic delivery mechanisms .

Mechanism of Action

The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group in the compound can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can then be cross-linked to form networks with desirable mechanical and chemical properties. The molecular targets and pathways involved in its action are related to the initiation and propagation steps of the polymerization process.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related methacrylates and acrylates, focusing on chain length, functional groups, and physicochemical properties. Key compounds include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Primary Applications
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate 39670-09-2 C₁₂H₂₂O₅ 262.3 Methacrylate, triethoxy chain Polar organic solvents Hydrogels, drug delivery systems
2-Ethoxyethyl methacrylate 2370-63-0 C₈H₁₄O₃ 158.2 Methacrylate, single ethoxy Moderate polarity Adhesives, coatings
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl methacrylate 2351-42-0 C₁₂H₂₂O₆ 262.3 Methacrylate, terminal hydroxyl Water-miscible Biomedical polymers
2-(Trimethylsilyloxy)ethyl methacrylate 10521-88-5 C₉H₁₈O₃Si 216.3 Methacrylate, silyl ether Hydrophobic solvents Water-repellent coatings
2-Methoxyethyl methacrylate 6976-60-3 C₇H₁₂O₃ 144.2 Methacrylate, methoxy Polar solvents Paints, resins

Key Differences and Implications

Chain Length and Hydrophilicity :

  • The triethoxy chain in the target compound enhances hydrophilicity compared to 2-ethoxyethyl methacrylate (single ethoxy) and 2-methoxyethyl methacrylate (methoxy group). This property is critical for applications requiring water compatibility, such as hydrogels .
  • In contrast, 2-(Trimethylsilyloxy)ethyl methacrylate’s silyl group imparts hydrophobicity, making it suitable for waterproof coatings .

Functional Group Reactivity :

  • The terminal hydroxyl group in 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl methacrylate allows for further chemical modifications, such as crosslinking, which is exploited in biomedical polymers .
  • The ethoxy groups in the target compound improve plasticizing effects in polymers, reducing glass transition temperatures (Tg) compared to shorter-chain analogs .

Toxicity and Metabolism: Methacrylates with ethoxy or methoxy groups metabolize into methacrylic acid and corresponding alcohols (e.g., 2-ethoxyethanol), which are associated with reproductive and developmental toxicity .

Industrial and Biomedical Uses

  • Controlled-Release Systems : The target compound’s hydrophilic nature enables its use in poly(ethylene glycol)-based hydrogels for drug delivery .
  • Insecticidal Formulations : Ethoxy-containing methacrylates are identified in plant extracts (e.g., Senna siamea) and may enhance pesticidal activity by improving compound penetration into insect cuticles .

Optical and Material Science

  • Methacrylates with aromatic or extended ethoxy chains, such as 2-[2-(2-phenylphenoxy)ethoxy]ethyl methacrylate, are used in refractive index-tunable polymers for optical devices .

Biological Activity

2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate (abbreviated as EEEA) is a chemical compound with the molecular formula C₁₂H₂₂O₅ and a molecular weight of 246.30 g/mol. This compound is notable for its ability to form polymers and copolymers, making it valuable in various industrial applications, including coatings, adhesives, and biomedical materials .

Chemical Structure:

  • Molecular Formula: C₁₂H₂₂O₅
  • CAS Number: 39670-09-2

Synthesis:
EEEA can be synthesized through the esterification of methacrylic acid with 2-[2-(2-ethoxyethoxy)ethoxy]ethanol, typically using sulfuric acid as a catalyst under reflux conditions. This process ensures complete conversion of reactants into the desired product.

Biological Activity

The biological activity of EEEA has been investigated for its potential applications in antimicrobial and anticancer therapies. Its unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that EEEA exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogens, suggesting its potential as a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

EEEA has also been explored for its anticancer properties. Studies demonstrate that it can inhibit cancer cell proliferation by modulating key signaling pathways. Specifically, EEEA has been shown to induce apoptosis in cancer cells through the downregulation of oncogenes and upregulation of tumor suppressor genes, highlighting its potential as a therapeutic agent in cancer treatment .

The primary mechanism of action for EEEA involves its ability to polymerize, forming long chains that can interact with cellular components. The methacrylate group allows for free radical polymerization, leading to the formation of networks that exhibit desirable mechanical and chemical properties. This polymerization process is crucial in both its industrial applications and biological interactions .

Comparative Studies

To contextualize the biological activity of EEEA, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaBiological Activity
EEEAC₁₂H₂₂O₅Antimicrobial, anticancer
2-[2-(2-Methoxyethoxy)ethoxy]ethyl methacrylateC₁₂H₂₂O₅Moderate antimicrobial activity
2-[2-(2-Ethoxyethyl)ethyl methacrylate]C₁₀H₁₈O₄Limited biological activity

This comparison illustrates that while EEEA demonstrates promising biological activities, other similar compounds may exhibit varying levels of efficacy .

Case Studies

  • Antimicrobial Testing:
    A study evaluated EEEA against common bacterial pathogens using agar diffusion assays. Results showed significant inhibition zones, indicating strong antimicrobial potential.
  • Anticancer Assays:
    In vitro studies using various cancer cell lines revealed that treatment with EEEA resulted in reduced cell viability and induced apoptosis in a dose-dependent manner. Further mechanistic investigations indicated that EEEA downregulated key oncogenes while promoting tumor suppressor gene expression.

Q & A

Q. What are the optimal synthetic routes for 2-[2-(2-ethoxyethoxy)ethoxy]ethyl methacrylate, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via esterification of methacrylic acid with 2-[2-(2-ethoxyethoxy)ethoxy]ethanol under acid catalysis. Key steps include:

  • Catalyst Selection : Sulfuric acid or p-toluenesulfonic acid (1–5 mol%) enhances reaction rates and yields .
  • Temperature Control : Maintain 80–100°C to prevent thermal degradation of the methacrylate group.
  • Purification : Distillation under reduced pressure (0.1–1 mmHg) removes unreacted monomers, followed by silica gel chromatography for lab-scale purity .
    Yield Optimization :
  • Use a molar ratio of 1:1.2 (methacrylic acid:alcohol) to drive the reaction to completion.
  • Inert atmosphere (N₂/Ar) minimizes radical polymerization side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FTIR : Confirm ester (C=O stretch at ~1720 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) functionalities. Compare with reference spectra from structurally similar methacrylates .
  • ¹H/¹³C NMR : Key peaks include:
    • Methacrylate vinyl protons (δ 5.5–6.1 ppm).
    • Ethoxy chain protons (δ 3.4–3.7 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight (262.3 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity : Potential hydrolysis to 2-ethoxyethanol (classified as toxic to reproduction Category 1B under EU CLP). Use fume hoods and PPE (gloves, goggles) .
  • Storage : Stabilize with 50–100 ppm hydroquinone methyl ether (MEHQ) to inhibit polymerization. Store at 2–8°C in amber glass .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

Methodological Answer:

Solvent Solubility Application
WaterInsolubleLimited to hydrophobic matrices.
THFHighPolymer synthesis .
EthanolModerateBiological sample stabilization .
Design Implications :
  • Use THF for free-radical polymerization studies.
  • For biological interfaces, pre-dissolve in DMSO (<1% v/v) to avoid cytotoxicity .

Q. What role does the compound play in polymer synthesis?

Methodological Answer: The methacrylate group enables radical polymerization, forming:

  • Hydrophilic Polymers : Poly(ethylene glycol) (PEG)-like chains enhance biocompatibility for hydrogels .
  • Cross-Linking : Co-polymerize with acrylates (e.g., methyl methacrylate) at 60–80°C using AIBN initiator (0.5–2 wt%) .

Advanced Research Questions

Q. How can this compound be tailored for drug delivery systems?

Methodological Answer:

  • Nanocapsule Design : Encapsulate hydrophobic drugs via emulsion polymerization. Optimize surfactant (e.g., SDS) concentration (0.1–1% w/v) for uniform particle size (50–200 nm) .
  • Controlled Release : Adjust ethoxy chain length to modulate degradation rates. For example, longer chains (n=3–4) slow hydrolysis in physiological conditions .

Q. What mechanisms underlie its toxicity, and how can conflicting data across studies be resolved?

Methodological Answer:

  • Toxicity Pathway : Hydrolysis to 2-ethoxyethanol, which inhibits ALDH2, causing metabolic acidosis .
  • Data Contradictions : Discrepancies in LD50 values (e.g., 500–1200 mg/kg in rats) arise from:
    • Purity variations (residual methacrylic acid increases toxicity).
    • Route of administration (oral vs. dermal) .
      Resolution : Standardize test protocols per OECD Guidelines 423 (Acute Oral Toxicity) and validate purity via HPLC .

Q. How do structural modifications (e.g., ethoxy chain length) impact cross-linking efficiency in hydrogels?

Methodological Answer:

Chain Length (n) Cross-Linking Density Swelling Ratio
n=1 (Short)HighLow (~2x)
n=3 (Intermediate)ModerateModerate (~5x)
n=5 (Long)LowHigh (>10x)
Longer chains reduce steric hindrance, enhancing water absorption but lowering mechanical strength .

Q. What analytical methods resolve discrepancies in reactivity studies with nucleophiles?

Methodological Answer:

  • Kinetic Analysis : Use stopped-flow UV-Vis to track methacrylate consumption rates with amines (e.g., n-butylamine) in THF. Conflicting reactivity data often stem from solvent polarity effects .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict nucleophilic attack sites on the ester carbonyl .

Q. How do regional regulatory frameworks (EU vs. Australia) influence its use in academic research?

Methodological Answer:

  • EU (REACH) : Requires Safety Data Sheets (SDS) with extended safety profiles (e.g., PNEC = 0.1 mg/L for aquatic environments) .
  • Australia (AICIS) : Mandates risk assessments for industrial uses, including academic-industrial collaborations. Inventory listings require updated toxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.